What is Cytarabine-d2 and its primary use in research?
What is Cytarabine-d2 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cytarabine-d2, a deuterated analog of the chemotherapeutic agent Cytarabine. This document details its primary applications in research, particularly as an internal standard for quantitative analysis, and provides detailed experimental protocols and visualizations to support its use in laboratory settings.
Core Concepts: Understanding Cytarabine-d2
Cytarabine-d2 is a stable isotope-labeled version of Cytarabine, a pyrimidine nucleoside analog used in the treatment of various hematological malignancies. In Cytarabine-d2, two hydrogen atoms on the pyrimidine ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Cytarabine but has a higher molecular weight.
The primary application of Cytarabine-d2 in research is as an internal standard in quantitative bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its identical chemical properties and chromatographic behavior to the unlabeled Cytarabine allow it to effectively account for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Cytarabine and its metabolites in biological matrices.[1]
Quantitative Data
The precise mass difference and high isotopic purity of Cytarabine-d2 are critical for its function as an internal standard. The following table summarizes the key quantitative properties of Cytarabine-d2, with representative data based on typical supplier specifications. A certificate of analysis should always be consulted for batch-specific data.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁D₂N₃O₅ | [1][2] |
| Molecular Weight | 245.23 g/mol | [1][2] |
| Exact Mass | 245.0981 Da | [2] |
| Isotopic Purity | ≥ 98% | [1] |
| Chemical Purity | ≥ 98% | [1] |
| Deuterium Incorporation | 2 Deuterium atoms | [1] |
Metabolic Pathway of Cytarabine
Cytarabine is a prodrug that must be intracellularly activated to exert its cytotoxic effects. The metabolic pathway involves a series of phosphorylation steps to form the active triphosphate metabolite, Ara-CTP, which is then incorporated into DNA, leading to inhibition of DNA synthesis and cell death.[3][4][5] The drug is inactivated through deamination.
Experimental Protocols
LC-MS/MS Quantification of Cytarabine in Human Plasma
This protocol provides a general framework for the quantification of Cytarabine in human plasma using Cytarabine-d2 as an internal standard. Method optimization and validation are essential for specific applications.
4.1.1. Materials and Reagents
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Cytarabine reference standard
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Cytarabine-d2 internal standard
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Human plasma (with anticoagulant, e.g., K2EDTA)
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Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Formic acid (FA), LC-MS grade
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Water, LC-MS grade
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96-well plates
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Centrifuge
4.1.2. Preparation of Solutions
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Stock Solutions (1 mg/mL):
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Accurately weigh and dissolve Cytarabine and Cytarabine-d2 in methanol to prepare individual stock solutions.
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Working Standard Solutions:
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Perform serial dilutions of the Cytarabine stock solution with 50:50 (v/v) ACN:water to prepare a series of working standard solutions for the calibration curve.
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Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
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Dilute the Cytarabine-d2 stock solution with ACN containing 0.1% FA.
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4.1.3. Sample Preparation (Protein Precipitation)
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Thaw plasma samples on ice.
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To 50 µL of plasma (blank, calibration standards, quality controls, and unknown samples) in a 96-well plate, add 150 µL of the IS working solution.
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Vortex the plate for 2 minutes to precipitate proteins.
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Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4.1.4. LC-MS/MS Instrumental Conditions (Representative)
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LC System: UHPLC system
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Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient: A suitable gradient to separate Cytarabine from endogenous interferences.
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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Mass Spectrometer: Triple quadrupole mass spectrometer
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Ionization Mode: Electrospray Ionization (ESI), Positive
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MRM Transitions:
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Cytarabine: m/z 244.1 → 112.1
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Cytarabine-d2: m/z 246.1 → 114.1
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4.1.5. Data Analysis
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Construct a calibration curve by plotting the peak area ratio of Cytarabine to Cytarabine-d2 against the concentration of the calibration standards.
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Determine the concentration of Cytarabine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow for a Preclinical Pharmacokinetic Study
This workflow outlines the key steps in a preclinical pharmacokinetic study of Cytarabine using Cytarabine-d2 as an internal standard for sample analysis.
Conclusion
Cytarabine-d2 is an indispensable tool for researchers in drug development and pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Cytarabine in biological matrices. The detailed protocols and workflows provided in this guide offer a solid foundation for the implementation of Cytarabine-d2 in various research applications, from metabolic studies to comprehensive pharmacokinetic profiling. Adherence to rigorous method validation and careful execution of experimental procedures will enable researchers to fully leverage the benefits of this stable isotope-labeled standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Cytarabine-5,6-d2 | C9H13N3O5 | CID 139267848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
